molecular formula C11H10FN B1319357 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole CAS No. 142044-86-8

1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

Cat. No.: B1319357
CAS No.: 142044-86-8
M. Wt: 175.2 g/mol
InChI Key: LVLAREZOYMESCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3-fluoro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product with good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced pyrrole compounds.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Halogens, nitric acid, Lewis acids as catalysts.

Major Products:

    Oxidation: Pyrrole derivatives with oxidized functional groups.

    Reduction: Reduced pyrrole compounds.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylphenylboronic acid
  • 3-Fluoro-4-methylphenylpyridine
  • 3-Fluoro-4-methylphenylpyrazole

Comparison: 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties compared to other similar compounds. While 3-fluoro-4-methylphenylboronic acid and 3-fluoro-4-methylphenylpyridine share the same phenyl group, their differing heterocyclic cores result in varied reactivity and applications. The pyrrole ring in this compound offers unique opportunities for chemical modifications and potential biological activities.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLAREZOYMESCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274917
Record name 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142044-86-8
Record name 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142044-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.